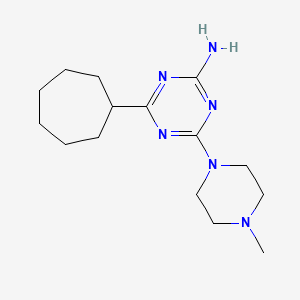

4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines Triazines are nitrogen-containing heterocycles that are widely used in various fields such as agriculture, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps, starting with the reaction of cycloheptanone with hydrazine to form cycloheptylhydrazine. This intermediate is then reacted with cyanogen bromide to form the corresponding cyanohydrazine derivative. Subsequent cyclization with 4-methylpiperazine yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted triazines with different alkyl or aryl groups.

Aplicaciones Científicas De Investigación

Pharmacological Studies

This compound belongs to the class of triazine derivatives, which have been investigated for their potential as therapeutic agents. Research indicates that triazine compounds can exhibit anti-inflammatory and anti-cancer properties.

Case Study : In a study focusing on inflammatory responses, triazine derivatives were shown to modulate cytokine production, suggesting a role in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antidepressant Activity

The presence of the piperazine moiety in the structure suggests potential antidepressant effects. Piperazine derivatives are known to interact with serotonin receptors, which are critical targets in depression treatment.

Case Study : A series of piperazine derivatives were evaluated for their antidepressant activity in animal models. Results showed significant reductions in depressive behaviors, indicating that compounds similar to 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine may also be effective .

Neuropharmacology

Research has indicated that compounds with similar structures can cross the blood-brain barrier effectively, making them suitable candidates for neuropharmacological applications.

Data Table: Neuropharmacological Properties

| Property | Value |

|---|---|

| Blood-Brain Barrier Penetration | High |

| CYP450 Interaction | Moderate |

| hERG Inhibition | Weak |

Cancer Treatment

Triazine derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth.

Case Study : A recent study evaluated the anticancer activity of various triazine compounds against breast cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting potential therapeutic applications for compounds like this compound in oncology .

Mecanismo De Acción

The mechanism by which 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine exerts its effects involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine: is structurally similar to other triazine derivatives such as 4-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and 4-cycloheptyl-6-(3-methylpiperazin-1-yl)-1,3,5-triazin-2-amine .

Uniqueness: What sets this compound apart from its analogs is its specific cycloheptyl group, which can influence its reactivity and biological activity. This structural difference may lead to unique properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly as a histamine H4 receptor antagonist. This article reviews its biological activity, synthesis, and pharmacological evaluations based on various studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄ |

| Molecular Weight | 246.31 g/mol |

| CAS Number | Not specifically listed |

Histamine H4 Receptor Antagonism

Recent studies have indicated that derivatives of 1,3,5-triazines, including this compound, exhibit significant antagonistic activity against the histamine H4 receptor (H4R). The H4R is implicated in various inflammatory and immune responses. Compounds targeting this receptor have shown promise in treating conditions such as asthma and other allergic responses.

In vitro evaluations have demonstrated that this compound has a moderate affinity for H4R with reported Ki values indicating effective binding. For instance, related compounds in the same series exhibited Ki values ranging from 63 nM to over 1000 nM, suggesting a spectrum of potency against the receptor .

Analgesic and Anti-inflammatory Effects

In vivo studies using carrageenan-induced inflammatory pain models have shown that compounds similar to this compound exhibit analgesic effects. For example, a related compound was tested at doses of 50 mg/kg and demonstrated significant reduction in pain response .

Additionally, the compound has been evaluated for its effects on pruritus (itching), where it reduced scratch bouts in models induced by histamine and chloroquine at doses of 25 mg/kg and 50 mg/kg respectively .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Triazine Core : The initial step involves the reaction of cyanoguanidine with appropriate cyclic amines under basic conditions.

- Substitution Reactions : The introduction of the piperazine moiety occurs through nucleophilic substitution reactions.

- Purification : Final products are purified using chromatography techniques to ensure high purity suitable for biological testing.

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives for their anti-leukemic properties. Compounds were screened against leukemic cell lines (Jurkat T cells), revealing selective antiproliferative activity while maintaining lower toxicity towards normal fibroblast cells . This highlights the potential therapeutic applications of triazine derivatives in oncology.

Propiedades

IUPAC Name |

4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6/c1-20-8-10-21(11-9-20)15-18-13(17-14(16)19-15)12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOHAWNFGKVNON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=N2)N)C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.